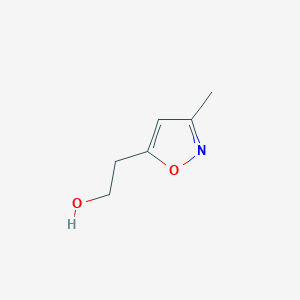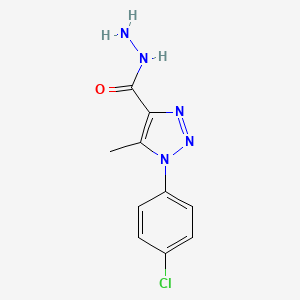
2-(3-Methylisoxazol-5-yl)ethanol
Overview
Description
2-(3-Methylisoxazol-5-yl)ethanol is a chemical compound with the molecular formula C6H9NO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives, to which this compound belongs, often interact with their targets through a variety of mechanisms, including binding to active sites or allosteric modulation . The specific interaction of 2-(3-Methylisoxazol-5-yl)ethanol with its targets remains to be elucidated .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects would likely depend on the compound’s specific targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of 2-(3-Methylisoxazol-5-yl)ethanol may utilize similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is preferred to reduce costs and environmental impact . These methods often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylisoxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(3-Methylisoxazol-5-yl)acetaldehyde or 2-(3-Methylisoxazol-5-yl)acetic acid.
Reduction: 2-(3-Methylisoxazolin-5-yl)ethanol.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, which lacks the ethanol group.
3-Methylisoxazole: Similar structure but without the ethanol group.
2-(3-Methylisoxazol-5-yl)acetic acid: An oxidized derivative of 2-(3-Methylisoxazol-5-yl)ethanol.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the ethanol group. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLGOLBQFQBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)







